molecular formula C6H6BrN3O2 B14055163 Ethyl 3-bromo-1,2,4-triazine-6-carboxylate

Ethyl 3-bromo-1,2,4-triazine-6-carboxylate

Cat. No.: B14055163
M. Wt: 232.03 g/mol
InChI Key: MVHFLCNNSWDMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a bromine atom and an ethyl ester group in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1,2,4-triazine-6-carboxylate typically involves the bromination of 1,2,4-triazine-6-carboxylate. One common method includes the reaction of 1,2,4-triazine-6-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding 3-amino-1,2,4-triazine-6-carboxylate.

    Oxidation: Oxidative reactions can lead to the formation of 3-bromo-1,2,4-triazine-6-carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted triazines with various functional groups.

    Reduction: Formation of 3-amino-1,2,4-triazine-6-carboxylate.

    Oxidation: Formation of 3-bromo-1,2,4-triazine-6-carboxylic acid.

Scientific Research Applications

Ethyl 3-bromo-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Ethyl 3-bromo-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:

    Ethyl 3-chloro-1,2,4-triazine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 3-iodo-1,2,4-triazine-6-carboxylate: Contains an iodine atom, which can result in different biological activity and chemical properties.

    Ethyl 3-amino-1,2,4-triazine-6-carboxylate: The amino group provides different reactivity and potential for hydrogen bonding.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

ethyl 3-bromo-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C6H6BrN3O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3

InChI Key

MVHFLCNNSWDMHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=N1)Br

Origin of Product

United States

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